molecular formula C17H22N2O B7354244 5-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

5-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B7354244
M. Wt: 270.37 g/mol
InChI Key: MWACSEYAUAPCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, commonly known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It was first synthesized in 1993 by Pfizer scientists, and since then, it has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body.

Mechanism of Action

CP 55,940 acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of pharmacological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation. It has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP 55,940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on specific systems and pathways in the body. However, one limitation of using CP 55,940 is its potential for abuse and dependence, which can make it difficult to study its effects in humans.

Future Directions

There are several future directions for research using CP 55,940. One area of research is the development of new drugs that target the endocannabinoid system for the treatment of various diseases. Another area of research is the study of the effects of cannabinoids on the immune system, particularly in the context of autoimmune diseases. Additionally, there is a need for more research on the potential risks and benefits of using cannabinoids for medical purposes.

Synthesis Methods

CP 55,940 is synthesized using a multistep process that involves the reaction of 4-hydroxycyclohexanone with 1,3-cyclohexanedione to form a diketone intermediate. The intermediate is then treated with ammonium acetate and acetic anhydride to form the corresponding imine, which is then reduced using sodium borohydride to yield the final product.

Scientific Research Applications

CP 55,940 has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been used to study the effects of cannabinoids on the cardiovascular, respiratory, and immune systems.

properties

IUPAC Name

5-[(4-hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-11-12-4-9-16-13(10-12)2-1-3-17(16)19-14-5-7-15(20)8-6-14/h4,9-10,14-15,17,19-20H,1-3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACSEYAUAPCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)NC3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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